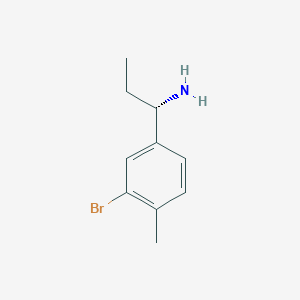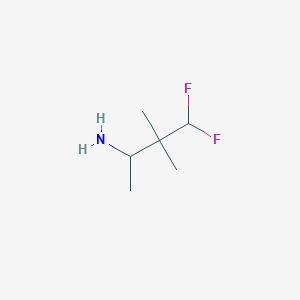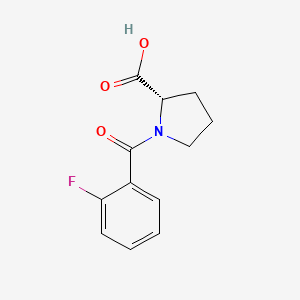
L-Proline, 1-(2-fluorobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(2-fluorobenzoyl)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the substitution of a fluorobenzoyl group at the nitrogen atom of the proline ring. The presence of the fluorobenzoyl group imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(2-fluorobenzoyl)- typically involves the acylation of L-Proline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of L-Proline, 1-(2-fluorobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(2-fluorobenzoyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorobenzyl group.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Proline, 1-(2-fluorobenzoyl)-.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
L-Proline, 1-(2-fluorobenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Proline, 1-(2-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
L-Proline, 1-(2-fluorobenzoyl)- can be compared with other similar compounds, such as:
L-Proline, 1-(2-chlorobenzoyl)-: Similar structure but with a chlorine atom instead of fluorine.
L-Proline, 1-(2-nitrobenzoyl)-: Contains a nitro group, which imparts different chemical and biological properties.
L-Proline, 1-(2-methylbenzoyl)-: Methyl group substitution, leading to variations in reactivity and applications.
The uniqueness of L-Proline, 1-(2-fluorobenzoyl)- lies in the presence of the fluorine atom, which enhances its stability and reactivity compared to other derivatives .
Properties
CAS No. |
216392-67-5 |
|---|---|
Molecular Formula |
C12H12FNO3 |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
(2S)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-2-1-4-8(9)11(15)14-7-3-6-10(14)12(16)17/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
XAARCAAYASZMAH-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)

![6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
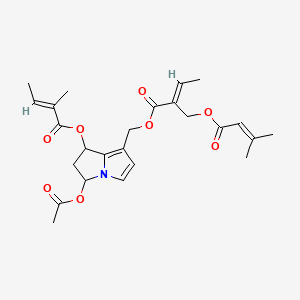

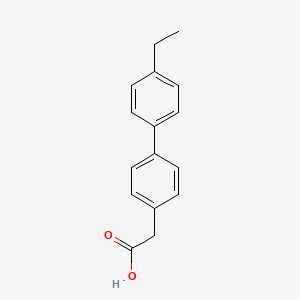

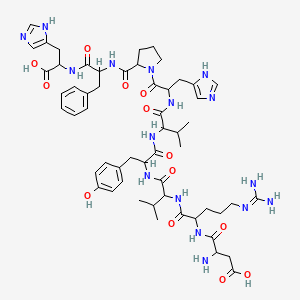
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
